molecular formula C10H11ClF3N3O2 B2450252 rac-ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate CAS No. 2307755-89-9

rac-ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate

Cat. No.: B2450252
CAS No.: 2307755-89-9
M. Wt: 297.66
InChI Key: CTSQXCACOBWRFZ-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science . This particular compound is notable for its unique structural features, including a trifluoromethyl group and a cyclopropyl ring, which contribute to its distinct chemical properties.

Chemical Reactions Analysis

rac-ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and amino positions, using reagents like sodium azide or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole oxides, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of rac-ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to enzymes and receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

rac-ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:

    Imidazole-4-carboxamide: Known for its antiviral properties.

    2-Methylimidazole: Used in the production of pharmaceuticals and agrochemicals.

    1H-Imidazole-4-carboxylic acid: Studied for its potential as a pharmaceutical intermediate.

The uniqueness of this compound lies in its trifluoromethyl and cyclopropyl groups, which impart distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3O2/c1-2-19-8(18)6-7(15)17(9(11)16-6)5-3-4(5)10(12,13)14/h4-5H,2-3,15H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSQXCACOBWRFZ-RFZPGFLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=N1)Cl)C2CC2C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N(C(=N1)Cl)[C@@H]2C[C@H]2C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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